9-Hexadecenoic acid

Catalog No.
S580584
CAS No.
373-49-9
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hexadecenoic acid

CAS Number

373-49-9

Product Name

9-Hexadecenoic acid

IUPAC Name

hexadec-9-enoic acid

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI Key

SECPZKHBENQXJG-UHFFFAOYSA-N

SMILES

Array

Synonyms

(9Z)-9-Hexadecenoic Acid; (Z)-9-Hexadecenoic Acid; (Z)-Hexadec-9-enoic Acid; 9-Hexadecenoic Acid; 9-cis-Hexadecenoic Acid; 9Z-Hexadecenoic Acid; C16:1; Oleopalmitic Acid; Zoomeric Acid; cis-9-Hexadecenoic Acid; cis-Palmitoleic Acid; cis-Δ9-Hexadeceno

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

The exact mass of the compound Palmitoleic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of hexadec-9-enoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

9-Hexadecenoic acid (CAS: 373-49-9), commonly known as palmitoleic acid, is a 16-carbon monounsaturated fatty acid (MUFA) characterized by a single cis-double bond at the omega-7 position (16:1n-7). In industrial and laboratory procurement, it serves as a highly specific lipid standard, a specialized precursor for cold-process surfactants, and a critical structural component in liposomal formulations. Unlike more ubiquitous fatty acids, its specific chain length and unsaturation site confer distinct physicochemical properties, including a sub-zero melting point and specific biological signaling capabilities as an endogenous lipokine [1]. Buyers typically source this compound when standard omega-9 (oleic) or saturated (palmitic) fatty acids fail to meet stringent thermal, rheological, or metabolic assay requirements.

Attempting to substitute 9-hexadecenoic acid with the more commonly available oleic acid (18:1n-9) or its saturated analog palmitic acid (16:0) compromises both formulation stability and assay validity. Thermally, oleic acid solidifies at 16 °C and palmitic acid at 63 °C, making them unsuitable for cold-process manufacturing or low-temperature liquid formulations without energy-intensive heating steps[1]. Biologically, the substitution is even more detrimental; 9-hexadecenoic acid operates as a specific omega-7 lipokine that actively modulates adipocyte lipolysis and insulin sensitivity pathways. Equimolar applications of oleic or palmitic acid fail to trigger these specific metabolic responses, leading to false negatives in endocrinology and metabolic syndrome models [2].

Thermal Processability and Phase State at Ambient Conditions

The thermal behavior of fatty acids dictates their handling and formulation requirements. 9-Hexadecenoic acid exhibits a melting point of approximately -0.1 °C. In direct contrast, the saturated analog palmitic acid (16:0) melts at 63 °C, and the longer-chain MUFA oleic acid (18:1n-9) melts at 16 °C [1]. This drastic reduction in melting temperature ensures that 9-hexadecenoic acid remains fully liquid at standard refrigeration and cold-room temperatures.

Evidence DimensionMelting Point / Phase State
Target Compound Data-0.1 °C (Liquid at standard ambient and cold-room temps)
Comparator Or BaselinePalmitic acid (63 °C) and Oleic acid (16 °C)
Quantified Difference63.1 °C lower than palmitic acid; 16.1 °C lower than oleic acid
ConditionsStandard atmospheric pressure

Procuring this compound eliminates the need for thermal jacketing or pre-melting steps in liquid formulation workflows, preventing thermal degradation of co-ingredients.

Liposomal Membrane Fluidity and Permeability

In the design of lipid vesicles and nanocarriers, the choice of fatty acid tail dictates membrane permeability. Incorporation of 9-hexadecenoic acid (16:1) into phospholipids introduces a structural kink that drastically lowers the phase transition temperature of the lipid bilayer. Compared to the rigid gel phase formed by palmitic acid (16:0) chains, the 16:1n-7 structure creates a highly fluid liquid-crystalline phase at physiological temperatures, which significantly increases the membrane's permeability to hydrophobic drug payloads [1].

Evidence DimensionLipid Bilayer Phase and Permeability
Target Compound DataHigh fluidity; liquid-crystalline phase at physiological temps
Comparator Or BaselinePalmitic acid (16:0) forms tightly packed, low-permeability gel phases
Quantified DifferenceSignificant increase in hydrophobic drug permeability and lower phase transition temperature
ConditionsPhospholipid vesicle (liposome) formulation assays

It is a critical structural component for buyers formulating nanocarriers where controlled membrane fluidity and enhanced hydrophobic drug release are required.

Metabolic Assay Specificity (Omega-7 Lipokine Activity)

9-Hexadecenoic acid acts as a specific endogenous lipokine. In differentiated 3T3-L1 adipocyte models, a 24-hour treatment with 9-hexadecenoic acid significantly increases basal and isoproterenol-stimulated lipolysis, while upregulating adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) expression. Equimolar treatments with palmitic acid (16:0) or oleic acid (18:1n-9) completely fail to induce this lipolysis activation, proving that the omega-7 double bond is structurally mandatory for this signaling pathway [1].

Evidence DimensionAdipocyte Lipolysis Activation
Target Compound DataSignificant increase in basal lipolysis and ATGL/HSL expression
Comparator Or BaselinePalmitic acid (16:0) and Oleic acid (18:1n-9) show no significant lipokine response
Quantified DifferenceExclusive activation of the lipokine signaling pathway by 16:1n-7
Conditions24-hour treatment in differentiated 3T3-L1 adipocytes

Validates the absolute necessity of procuring the exact omega-7 standard for metabolic assays, as the cheaper omega-9 (oleic) cannot act as a functional substitute.

Lipid Nanoparticle (LNP) and Liposome Formulation

Due to its ability to lower phase transition temperatures and increase membrane fluidity compared to saturated analogs, 9-hexadecenoic acid is a highly effective precursor for synthesizing custom phospholipids used in highly permeable nanocarriers for hydrophobic drug delivery [1].

Cold-Process Surfactant and Cosmetic Manufacturing

Its sub-zero melting point (-0.1 °C) makes it an ideal raw material for synthesizing quaternary ammonium gemini surfactants and cosmetic esters in cold-process workflows, eliminating the thermal degradation risks associated with melting solid fatty acids like palmitic acid[1].

Metabolic Syndrome and Diabetes In Vitro Modeling

As a verified omega-7 lipokine, pure 9-hexadecenoic acid is an indispensable standard for researchers studying adipocyte lipolysis, insulin sensitivity, and hepatic steatosis, where substitution with oleic acid would yield inaccurate metabolic signaling data [2].

Physical Description

Liquid, Other Solid; Liquid

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.224580195 Da

Monoisotopic Mass

254.224580195 Da

Heavy Atom Count

18

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Melting Point

-0.1 °C

UNII

209B6YPZ4I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 537 of 581 companies (only ~ 7.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

373-49-9
2091-29-4

Wikipedia

Palmitoleic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paper Manufacturing
Plastics Product Manufacturing
Miscellaneous Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
9-Hexadecenoic acid: ACTIVE

Dates

Last modified: 08-15-2023
1. C. Forsythe “Comparison of Low Fat and Low Carbohydrate Dietson Circulating Fatty Acid Composition and Markers of Inflammation” Lipids, Vol. 43pp. 65-77, 20082. F. Paillard et al. “Plasma palmitoleic acid, a product of stearoyl-coA desaturase activity, is an independent marker of triglyceridemia and abdominaladiposity” Nutrition, Metabolism, and Cardiovascular Diseases, Vol. 18(6) pp. 436-440, 20083. M. Yamasaki et al. “Alleviation of the cytotoxic activity induced by trans10, cis-12-conjugated linoleic acid in rat hepatoma dRLh-84 cells by oleic orpalmitoleic acid” Cancer Letters, Vol. 196(2) pp. 187-196, 20034. Z. Yang, H. Miyahara, A. Hatanaka “Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Micewith genetic type 2 diabetes” Lipids in Health and Disease, vol. 10 pp. 120, 2011

Explore Compound Types